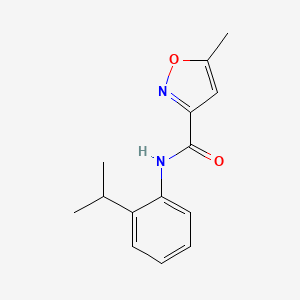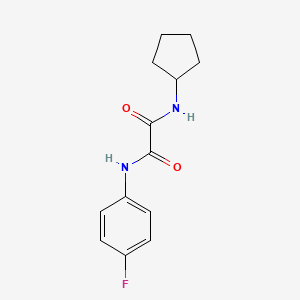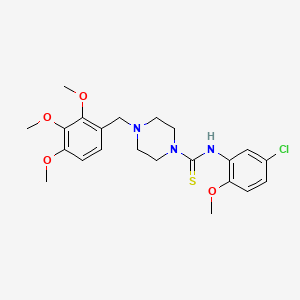
N-(5-chloro-2-methoxyphenyl)-4-(2,3,4-trimethoxybenzyl)-1-piperazinecarbothioamide
説明
Synthesis Analysis
The synthesis process involves multiple steps, including the preparation of key intermediates and the final assembly of the molecule. Techniques such as O-demethylation, N-dealkylation, and hydroxylation are crucial for modifying specific functional groups to achieve the desired structure. For instance, the metabolites of related compounds have been synthesized and identified through methods such as thin-layer chromatography and mass spectrometry, highlighting the biotransformation pathways in model organisms (Kawashima, Satomi, & Awata, 1991).
Molecular Structure Analysis
Structural analysis of the compound involves various spectroscopic techniques, including NMR and MS spectroscopy, to elucidate its molecular configuration. Single crystal X-ray diffraction methods have been employed for precise structural characterization, providing insights into the compound's three-dimensional arrangement and intermolecular interactions, which are pivotal for understanding its reactivity and properties (Zhang, Wen, Tang, & Li, 2007).
Chemical Reactions and Properties
This compound participates in various chemical reactions, reflecting its reactivity profile. The presence of functional groups such as the piperazine ring and methoxy substituents influence its chemical behavior, including its participation in substitution reactions, which are fundamental for further derivatization and application in synthesis pathways. Research on similar molecules has demonstrated their involvement in cyclization reactions and their antimicrobial activity, underscoring the versatility of this compound class (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline form, are essential for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, particularly by the arrangement of functional groups and the overall molecular geometry, which affect interactions with solvents and other molecules.
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards various reagents are critical for the compound's application in chemical synthesis and potential biological activity. The structure-affinity relationship studies on derivatives of related compounds provide insights into how structural modifications influence biological receptor affinity and selectivity, emphasizing the importance of chemical properties in the design of molecules with specific functions (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
科学的研究の応用
Metabolite Analysis
- Study of Metabolites in Animal Models : Research has been conducted on similar compounds to understand their metabolites in animals, such as rats. This involves analyzing changes in the compound after administration, which can reveal insights into its metabolic pathways (Kawashima et al., 1991).
Pharmacological Properties
- Cardiotropic Activity Assessment : Compounds with structural similarities have been synthesized and evaluated for their cardiotropic activity, which indicates potential applications in cardiovascular diseases (Mokrov et al., 2019).
- Antimicrobial Activities : New derivatives have been synthesized and tested for their antimicrobial properties, suggesting potential applications in treating infections (Bektaş et al., 2010).
Neuropharmacology
- Serotonergic Neurotransmission Study : Similar compounds have been used in studying serotonergic neurotransmission, which is crucial for understanding various psychiatric and neurological disorders (Plenevaux et al., 2000).
Anti-Viral Research
- HIV-1 Reverse Transcriptase Inhibition : Analogous compounds have been evaluated for their efficacy in inhibiting HIV-1 reverse transcriptase, suggesting potential applications in HIV treatment (Romero et al., 1994).
Chemical Synthesis and Modification
- Synthesis of Novel Compounds : Research includes the synthesis of novel derivatives for various pharmacological and chemical applications, such as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Radioligand Development for PET Imaging
- Development of Radioligands : Similar compounds have been developed as radioligands for positron emission tomography (PET) imaging, useful in neurological research (Plenevaux et al., 2000).
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O4S/c1-27-18-8-6-16(23)13-17(18)24-22(31)26-11-9-25(10-12-26)14-15-5-7-19(28-2)21(30-4)20(15)29-3/h5-8,13H,9-12,14H2,1-4H3,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOSXTGRDCSZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-(2,3,4-trimethoxybenzyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)
![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)
![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)
![5-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4626460.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4626461.png)
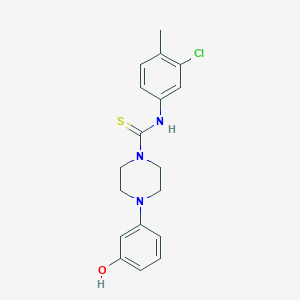
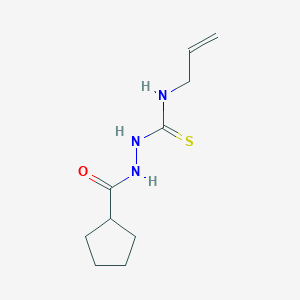
![5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626473.png)
![3-(4-methoxyphenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4626502.png)
![3-(1-benzothien-3-yl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4626505.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626515.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4626521.png)
